3-Bromo-2-oxopentanedioate

Description

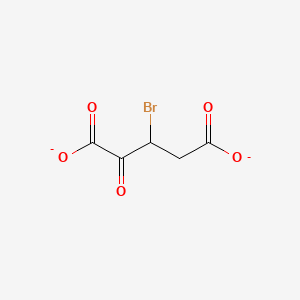

3-Bromo-2-oxopentanedioate (CAS: 148728-48-7), systematically named dimethyl this compound, is a brominated keto-diester with the molecular formula C₇H₉BrO₅ and a molecular weight of 253.05 g/mol . It features a pentanedioate backbone substituted with a bromine atom at the third carbon and a ketone group at the second position, with methyl ester groups at both termini. Key physical properties include a density of 1.564±0.06 g/cm³ and a boiling point of 273.3±30.0°C under standard conditions . This compound is primarily utilized in biochemical and organic synthesis research, serving as a precursor for heterocyclic compounds or enzyme inhibitors due to its reactive bromine and ketone moieties .

Propriétés

Formule moléculaire |

C5H3BrO5-2 |

|---|---|

Poids moléculaire |

222.98 g/mol |

Nom IUPAC |

3-bromo-2-oxopentanedioate |

InChI |

InChI=1S/C5H5BrO5/c6-2(1-3(7)8)4(9)5(10)11/h2H,1H2,(H,7,8)(H,10,11)/p-2 |

Clé InChI |

QFGLEMGINFKMPT-UHFFFAOYSA-L |

SMILES canonique |

C(C(C(=O)C(=O)[O-])Br)C(=O)[O-] |

Synonymes |

3-bromo-2-ketoglutarate bromoketoglutarate |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-oxopentanedioate with three analogous brominated keto-esters, emphasizing structural, physicochemical, and application-based differences.

Table 1: Comparative Data of Brominated Keto-Esters

Key Findings

Structural Differences :

- Chain Length and Substituents :

- The target compound has a five-carbon backbone, while 3-bromo-2-oxo-butyric acid ethyl ester (C₆H₇BrO₃) features a shorter four-carbon chain, reducing steric hindrance and altering solubility in polar solvents .

- Diethyl 2-bromo-3-oxosuccinate (C₈H₁₁BrO₅) retains a succinate (four-carbon) backbone but positions the bromine and ketone groups differently (C2 and C3 vs. C3 and C2 in the target compound), affecting reactivity in nucleophilic substitutions .

- Functional Groups :

- The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces hydrogen-bonding capability, making it suitable for biomolecular interactions, unlike the purely electrophilic bromine in this compound .

Physicochemical Properties :

- The higher density of the target compound (1.564 g/cm³) compared to analogues suggests stronger intermolecular forces, likely due to its dual ester groups and bromine electronegativity .

- Ethyl esters (e.g., C₈H₁₁BrO₅) generally exhibit lower volatility than methyl esters, impacting their utility in gas-phase reactions .

Reactivity and Applications: this compound: Reacts preferentially via bromine displacement or ketone reduction, enabling synthesis of γ-lactams or α-keto acid analogs . Diethyl 2-bromo-3-oxosuccinate: Its bromine at C2 facilitates conjugate additions, making it a staple in Michael reactions for asymmetric synthesis . Methyl 2-benzoylamino-3-oxobutanoate: The benzoylamino group directs reactivity toward peptide coupling or protease inhibition studies .

Purity and Commercial Availability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.